

8-Fluoro-3-iodoquinolin-4(1H)-one chemical structure and properties

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Compound of Interest

Compound Name: 8-Fluoro-3-iodoquinolin-4(1H)-one

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An In-depth Technical Guide to 8-Fluoro-3-iodoquinolin-4(1H)-one

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **8-Fluoro-3-iodoquinolin-4(1H)-one**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Properties

8-Fluoro-3-iodoquinolin-4(1H)-one is a halogenated derivative of the quinolinone heterocyclic scaffold. The structure is characterized by a fluorine atom at position 8 and an iodine atom at position 3 of the quinolin-4-one core. The presence of the electron-withdrawing fluorine and the bulky iodine atom significantly influences the molecule's electronic and steric properties, which in turn can affect its biological activity. The compound exists in tautomeric equilibrium between the keto (quinolin-4(1H)-one) and enol (quinolin-4-ol) forms.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **8-Fluoro-3-iodoquinolin-4(1H)-one** and related compounds.

Property	Value	Reference Compound
CAS Number	1330753-40-6	8-Fluoro-3-iodo-1H-quinolin-4-one[1]
Molecular Formula	C ₉ H ₅ FINO	Inferred from structure
Molecular Weight	305.05 g/mol	Inferred from structure
Appearance	Solid	Ethyl 8-fluoro-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate[2]
Melting Point	278-282 °C	8-Fluoro-4-hydroxyquinoline[3]

Note: Specific experimental data for **8-Fluoro-3-iodoquinolin-4(1H)-one** is limited. Data for closely related structures is provided for reference.

Spectral Data

While specific spectral data for **8-Fluoro-3-iodoquinolin-4(1H)-one** is not readily available in the public domain, the expected spectral characteristics can be inferred from related compounds like 8-fluoroquinolin-4-ol.[4]

- ¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants would be influenced by the positions of the fluorine and iodine substituents.
- ¹³C NMR:** The carbon NMR spectrum would provide information on the carbon skeleton of the molecule.
- Mass Spectrometry:** The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine would be a characteristic feature.

Synthesis and Experimental Protocols

The synthesis of quinolin-4-ones can be achieved through various established methods, such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis, starting from aniline

derivatives.[5] A plausible synthetic route for **8-Fluoro-3-iodoquinolin-4(1H)-one** could involve the cyclization of a suitably substituted aniline precursor, followed by iodination.

General Experimental Protocol for Synthesis

A potential synthetic approach could be a multi-step process starting from 2-fluoroaniline.

Step 1: Synthesis of Diethyl 2-((2-fluoroanilino)methylene)malonate

- A mixture of 2-fluoroaniline and diethyl ethoxymethylenemalonate is heated, typically without a solvent, at a temperature range of 100-120°C.
- The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- The resulting crude product is then purified, often by recrystallization from ethanol.

Step 2: Cyclization to Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- The product from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.
- The mixture is heated to a high temperature (around 250°C) to induce thermal cyclization.
- Upon cooling, the product precipitates and can be collected by filtration and washed with a suitable solvent like hexane.

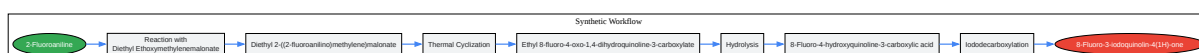
Step 3: Hydrolysis to 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

- The ester from Step 2 is hydrolyzed using an aqueous solution of sodium hydroxide under reflux.
- The reaction mixture is then cooled and acidified with an acid like hydrochloric acid to precipitate the carboxylic acid.
- The solid product is collected by filtration, washed with water, and dried.

Step 4: Iodination to **8-Fluoro-3-iodoquinolin-4(1H)-one**

- The carboxylic acid from Step 3 can be subjected to an iododecarboxylation reaction.

- This can be achieved using an iodine source such as N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF) or acetonitrile.
- The reaction is typically carried out at an elevated temperature and monitored by TLC.
- After completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The product is then purified by column chromatography.



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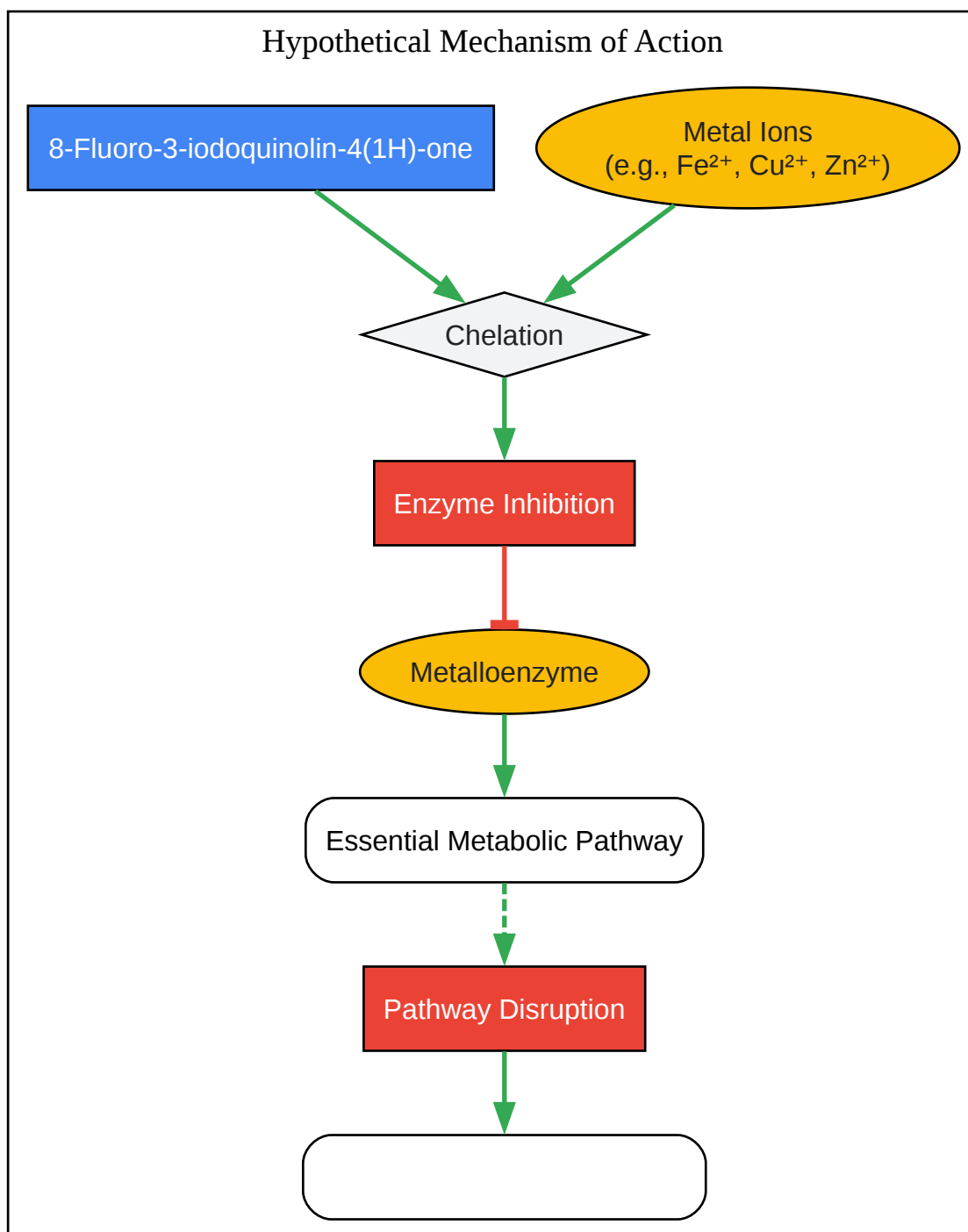
Caption: A potential synthetic workflow for **8-Fluoro-3-iodoquinolin-4(1H)-one**.

Biological Activity and Potential Applications

Derivatives of 8-hydroxyquinoline are known to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, and neuroprotective effects.[6][7] The biological activity of these compounds is often attributed to their ability to chelate metal ions.[8][9]

Mechanism of Action

The proposed mechanism of action for many 8-hydroxyquinoline derivatives involves the chelation of essential metal ions, such as iron, copper, and zinc, which are crucial cofactors for various enzymes involved in cellular processes.[8] By sequestering these metal ions, the compounds can disrupt vital biological pathways in pathogenic organisms or cancer cells, leading to their inhibition or death. For instance, the antibacterial activity of 8-hydroxyquinoline against *Mycobacterium tuberculosis* has been shown to be copper-dependent.[9]



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Caption: Proposed metal chelation mechanism for 8-hydroxyquinoline derivatives.

Potential Therapeutic Applications

Given the known activities of related compounds, **8-Fluoro-3-iodoquinolin-4(1H)-one** could be investigated for several therapeutic applications:

- **Antibacterial Agent:** The 8-hydroxyquinoline scaffold is present in compounds with activity against various bacteria, including Mycobacterium and Staphylococcus species.[10]
- **Anticancer Agent:** Some 8-hydroxyquinoline derivatives have shown cytotoxic effects against cancer cell lines, potentially through the induction of reactive oxygen species (ROS) and interference with tubulin polymerization.[8]
- **Neuroprotective Agent:** The ability to chelate metal ions is also relevant in the context of neurodegenerative diseases where metal dyshomeostasis is implicated.

Further research and experimental validation are necessary to determine the specific biological activities and therapeutic potential of **8-Fluoro-3-iodoquinolin-4(1H)-one**.

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